molecular formula C19H17NOS2 B12272280 4-(thiophen-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide

4-(thiophen-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide

Cat. No.: B12272280
M. Wt: 339.5 g/mol
InChI Key: KDSHSTWCSCMUKH-UHFFFAOYSA-N
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Description

4-(thiophen-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is a complex organic compound featuring a benzamide core substituted with thiophene and cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and cyclopropyl intermediates, followed by their coupling to the benzamide core. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(thiophen-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzamide to a benzylamine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings may yield thiophene sulfoxides or sulfones, while reduction of the benzamide group may produce benzylamine derivatives.

Scientific Research Applications

4-(thiophen-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism by which 4-(thiophen-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings, such as 2-thiophenecarboxaldehyde.

    Benzamide derivatives: Compounds with a benzamide core, such as N-phenylbenzamide.

    Cyclopropyl derivatives: Compounds with cyclopropyl groups, such as cyclopropylamine.

Uniqueness

4-(thiophen-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is unique due to its combination of thiophene, cyclopropyl, and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17NOS2

Molecular Weight

339.5 g/mol

IUPAC Name

4-thiophen-3-yl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide

InChI

InChI=1S/C19H17NOS2/c21-18(20-13-19(7-8-19)17-6-10-23-12-17)15-3-1-14(2-4-15)16-5-9-22-11-16/h1-6,9-12H,7-8,13H2,(H,20,21)

InChI Key

KDSHSTWCSCMUKH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=CSC=C4

Origin of Product

United States

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